molecular formula C17H15N3O4 B8192791 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cat. No. B8192791
M. Wt: 325.32 g/mol
InChI Key: RYGKLXIUIJDQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity: A study on a structurally similar compound showed moderate antimicrobial activity, particularly against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

  • Anticancer and Antibiofilm Properties: Derivatives of this compound have demonstrated promising antibiofilm and anticancer activity against MCF-7 cell lines (Mane et al., 2019).

  • Inhibitors for HPPD: Pyrazole-isoindoline-1,3-dione hybrids have been identified as promising scaffolds for developing 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) inhibitors (He et al., 2019).

  • Antiproliferative Activity: A derivative showed potent antiproliferative activity and potential antitumor effects (Liu et al., 2022).

  • Fluorescent Compounds: Certain derivatives exhibited high thermal stability and excellent properties as fluorescent compounds (Mane et al., 2019).

  • AChE Inhibition: 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione is a potent AChE inhibitor with low acute toxicity (Andrade-Jorge et al., 2018).

  • Tyrosinase Inhibitory Activity: 2-(((6-methoxypyridin-3-yl)amino)methyl)isoindoline-1,3-dione showed higher tyrosinase inhibitory activity than the positive control (Then et al., 2018).

  • Antipsoriasis Agents: Thalidomide derivatives, including compounds with similar structures, have been explored for their potential as anti-psoriasis agents due to their ability to inhibit TNF-α and IL-6 expression (Tang et al., 2018).

  • Corrosion Inhibitors: Aza-pseudopeptides synthesized from isoindoline-1,3-dione derivatives have been found to be efficient corrosion inhibitors (Chadli et al., 2017).

  • Anticancer Activity: A particular derivative demonstrated anticancer activity against the Hep G2 cell line (Reja et al., 2021).

properties

IUPAC Name

4-(but-3-ynylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-3-9-18-11-6-4-5-10-14(11)17(24)20(16(10)23)12-7-8-13(21)19-15(12)22/h1,4-6,12,18H,3,7-9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGKLXIUIJDQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-yn-1-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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